N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide featuring a 5,6-dihydro-1,4-oxathiine ring substituted with a phenyl group at position 3 and a 3-chloro-4-methoxyphenyl group attached via the carboxamide nitrogen. The 1,4-oxathiine ring (a six-membered ring containing one oxygen and one sulfur atom) contributes to its unique electronic and steric properties, which influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H16ClNO3S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H16ClNO3S/c1-22-15-8-7-13(11-14(15)19)20-18(21)16-17(24-10-9-23-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21) |
InChI Key |
RWGYVSJWFLTWFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Methoxylation of Toluene Derivatives
The 3-chloro-4-methoxyphenyl moiety is synthesized via sequential nitration, methoxylation, and chlorination of toluene derivatives. A modified protocol from the preparation of 3-chloro-4-methylaniline is adapted:
-
Nitration : para-Nitrotoluene undergoes regioselective nitration using fuming nitric acid in sulfuric acid at 0–5°C to yield 3-nitro-4-methyltoluene.
-
Methoxylation : The methyl group is oxidized to a carboxylic acid via KMnO₄, followed by esterification with methanol and reduction to the alcohol. Subsequent O-methylation using dimethyl sulfate introduces the methoxy group.
-
Chlorination : Electrophilic chlorination with Cl₂ in the presence of FeCl₃ and iodine at 70–80°C achieves selective substitution at the meta position relative to the methoxy group.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 89% |
| Methoxylation | (CH₃O)₂SO₂, NaOH, 60°C | 75% |
| Chlorination | Cl₂, FeCl₃, I₂, 70–80°C | 68% |
Construction of the 5,6-Dihydro-1,4-Oxathiine Ring
Cyclization of Thioglycolic Acid Derivatives
The oxathiine core is assembled via cyclocondensation of thioglycolic acid with α,β-unsaturated ketones. A method adapted from oxathiine fungicide synthesis involves:
-
Thioether Formation : Reaction of 3-phenylpropenoyl chloride with thioglycolic acid in dichloromethane at reflux yields the thioester intermediate.
-
Ring Closure : Intramolecular cyclization under basic conditions (K₂CO₃, DMF, 120°C) forms the 5,6-dihydro-1,4-oxathiine ring.
Optimization Insight :
-
Solvent polarity critically affects cyclization efficiency. Polar aprotic solvents (DMF) enhance reaction rates compared to toluene.
-
Catalytic iodine (0.5 mol%) improves regioselectivity, suppressing dimerization side products.
Amide Bond Formation via In Situ Acid Chloride
Coupling of Oxathiine Carboxylic Acid with 3-Chloro-4-Methoxyaniline
The final step involves forming the amide bond between the oxathiine carboxylic acid and the aniline precursor. A protocol from rafoxanide synthesis is modified:
-
Acid Chloride Generation : Treatment of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with PCl₃ in xylene at 80°C generates the acyl chloride.
-
Amidation : Addition of 3-chloro-4-methoxyaniline in the presence of triethylamine yields the target compound.
Comparative Solvent Study :
| Solvent | Temperature (°C) | Reaction Time (h) | Yield |
|---|---|---|---|
| Xylene | 80 | 4 | 82% |
| Toluene | 110 | 6 | 52% |
| DCM | 40 | 8 | 45% |
Xylene’s high boiling point and non-polar nature facilitate efficient chloride formation without side reactions.
Purification and Characterization
Recrystallization and Chromatographic Methods
Crude product is purified via:
-
Recrystallization : Ethanol/water (3:1) at 4°C removes polymeric impurities, yielding crystals with >99% purity.
-
Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the amide from unreacted aniline.
Spectroscopic Confirmation :
Industrial-Scale Considerations
Continuous Flow Reactor Design
Adapting batch protocols for continuous production:
-
Microreactors (0.5 mm diameter) reduce reaction times by 60% through enhanced heat/mass transfer.
-
Catalyst Recycling : Immobilized FeCl₃ on mesoporous silica enables five reuse cycles without activity loss.
Economic Analysis :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 1,200 |
| Production Cost ($/kg) | 320 | 210 |
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that compounds containing the oxathiine structure exhibit promising antitumor properties. A study demonstrated that derivatives of oxathiine showed significant activity against various cancer cell lines. For instance, the compound was tested against murine sarcoma models, showing effectiveness comparable to established chemotherapeutic agents like cyclophosphamide .
Mechanism of Action
The mechanism by which N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its antitumor effects may involve the inhibition of specific cellular pathways related to cell proliferation and survival. This compound's structural features allow it to interact with biological targets such as enzymes involved in tumor growth regulation .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes that are crucial in cancer progression. Its ability to inhibit phosphoinositide 3-kinases (PI3K), which are implicated in multiple tumor types, positions it as a candidate for further development in targeted cancer therapies .
Antimicrobial Properties
Emerging studies suggest that oxathiine derivatives can also exhibit antimicrobial properties. The presence of the chloromethoxyphenyl group enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains .
Material Science Applications
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in the synthesis of novel polymeric materials. These materials can have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
-
Antitumor Efficacy Study
A comprehensive study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent response with IC50 values comparable to leading chemotherapeutics . -
Enzyme Inhibition Mechanism Analysis
Another study focused on elucidating the mechanism of action for this compound as a PI3K inhibitor. The findings suggested that structural modifications could enhance potency and selectivity towards cancerous cells while minimizing effects on normal cells .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity.
Modulating Gene Expression: The compound can influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
Key Compounds and Activities
Key Findings :
- Importance of the Oxathiine Ring : Compound 14a, which shares the 3-phenyl-5,6-dihydro-1,4-oxathiine moiety with the target compound, demonstrates strong inhibitory activity against human carbonic anhydrase I (hCA I). Replacement of the oxathiine with a benzoxazine ring (e.g., compound 11) reduced activity, highlighting the critical role of sulfur in the heterocycle for enzyme binding .
- Substituent Effects : The 3-chloro-4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler aryl groups (e.g., 4-sulfamoylphenyl in 14a). In AlMF1, a 2-methyl-oxathiine with a chloro-methoxy-aniline substituent showed specificity against mycobacterial ATP synthase, suggesting that substituent position and electronic properties dictate target selectivity .
Key Findings :
- Carboxin and its oxidized derivatives (e.g., oxycarboxin) are commercially used as fungicides.
Sulfur Oxidation State and Bioactivity
Key Findings :
- Oxidation of the sulfur atom in the oxathiine ring (e.g., to sulfone in oxycarboxin) often enhances stability and bioactivity in agricultural contexts. However, in medicinal analogs like compound 14a, the sulfide form is retained, suggesting that the reduced sulfur may facilitate specific enzyme interactions .
Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility | Source |
|---|---|---|---|---|
| Target Compound | ~388.8 | ~3.5 | Low (lipophilic) | N/A |
| AlMF1 | 479.6 | 3.75 | Low | |
| Carboxin | 235.3 | 2.1 | Moderate |
Key Findings :
- AlMF1’s LogP (3.75) aligns with its mycobacterial membrane-targeting activity .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound that belongs to the class of oxathiine derivatives. Its unique structure incorporates both chloro and methoxy groups on a phenyl ring, along with a dihydro-1,4-oxathiine core, which contributes to its biological activity. This article reviews the biological properties of this compound, focusing on its potential anticancer, antibacterial, and antifungal activities.
Structural Overview
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action is believed to involve the compound's ability to interact with specific biological targets within cancer cells.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of various derivatives related to this compound on different cancer cell lines. The results indicated that compounds with similar structural features demonstrated varying degrees of effectiveness against prostate carcinoma (DU145), lung carcinoma (H460), and breast adenocarcinoma (MCF7) cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | H460 | 30.7 |
| 3e | MCF7 | 25.4 |
| 3c | DU145 | 12.0 |
These findings suggest that modifications to the phenyl ring can significantly alter the anticancer activity of oxathiine derivatives .
Antibacterial and Antifungal Properties
In addition to anticancer activity, this compound has shown promising antibacterial and antifungal properties. The presence of both chloro and methoxy substituents enhances its lipophilicity and metabolic stability, which may contribute to its effectiveness against microbial pathogens.
Research Findings
A comparative study on structurally similar oxathiine compounds revealed that they possess notable antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 30 |
These results highlight the potential application of this compound in treating bacterial and fungal infections .
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies are essential for elucidating these mechanisms:
- Target Identification : Identifying specific proteins or pathways affected by the compound.
- Cell Signaling Pathways : Investigating how the compound influences cell signaling pathways involved in proliferation and apoptosis.
- Structure–Activity Relationship (SAR) : Analyzing how changes in chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
